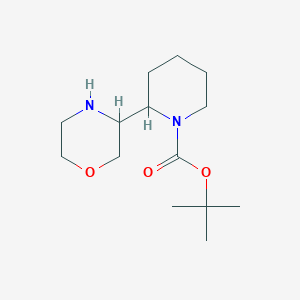
Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multi-step reactions with high yields and stereoselectivity. For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate involves a one-pot process including debenzylation and ring hydrogenation . Another synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid uses a modified Pictet-Spengler reaction to achieve high enantiomeric excess . Additionally, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates are synthesized via a reaction with L-selectride, followed by the Mitsunobu reaction for isomerization .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic methods, including NMR and IR spectroscopy, and in some cases, X-ray diffraction studies. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, to yield compounds with potential pharmacological activities. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized through four steps, including nucleophilic substitution and oxidation reactions . Another example is the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, leading to tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their spectroscopic data and thermal analyses. The compounds exhibit different thermal behaviors and crystallize in various crystal systems, as seen in the X-ray diffraction studies. For instance, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallized in the monoclinic crystal system . The thermal and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic properties of the compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
α-Amidoalkylation Reactions : Tert-butyl esters, including compounds similar to tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate, are used in α-amidoalkylation reactions with N-benzoylbenzylideneamine. These reactions are significant for exploring the stereochemical aspects of organic synthesis (Dobrev, Benin, & Nechev, 1992).
Synthesis of Morpholine Derivatives : Novel synthetic pathways involving compounds like this compound lead to the formation of various morpholine derivatives. These pathways are crucial for expanding the diversity of morpholine-based chemical structures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Pharmaceutical Intermediates and Drug Development
Synthesis of Piperidine Derivatives : this compound is involved in the synthesis of piperidine derivatives. These compounds serve as key intermediates in the development of various pharmaceuticals (Moskalenko & Boev, 2014).
Intermediate for Jak3 Inhibitor Synthesis : It's used as an intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor, indicating its relevance in targeted cancer therapies (Xin-zhi, 2011).
Material Science and Luminescent Materials
- Preparation of Luminescent Materials : The compound contributes to the synthesis of luminescent materials, which have applications in data security protection and smart material design (Song et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-5-4-6-12(16)11-10-18-9-7-15-11/h11-12,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXGCQWGBYRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2COCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

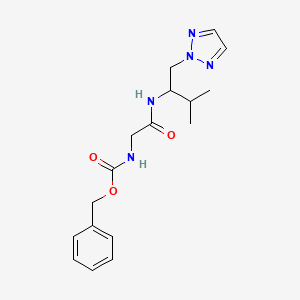
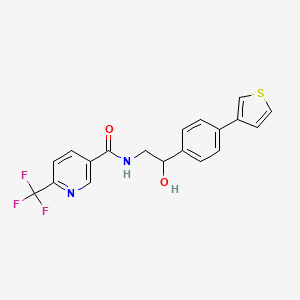
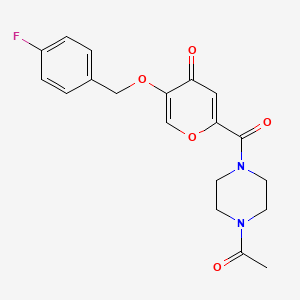
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)
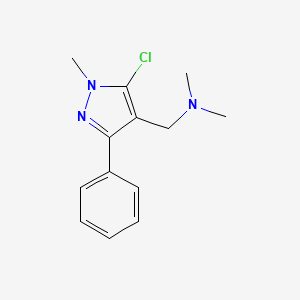

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)

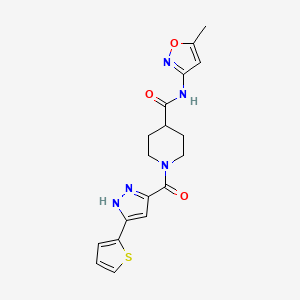
![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)
![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)